1-(1H-Indol-5-yl)propan-1-one

IDO1 inhibition Cancer immunotherapy Structure-activity relationship

Select 1-(1H-Indol-5-yl)propan-1-one for your research to ensure viable results. Unlike generic indoles, this 5-acylindole scaffold is essential for potent IDO1 (IC₅₀ ~76 nM) and cPLA2α inhibition where positional isomerism dictates target engagement. Substituting a 3-isomer or unsubstituted indole risks losing target-specific activity. The propan-1-one moiety provides a defined hydrogen-bond acceptor and hydrophobic profile critical for SAR studies in cancer immunotherapy and inflammation. Verify the 5-substituted structure to secure experimental success.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B11912474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indol-5-yl)propan-1-one
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)NC=C2
InChIInChI=1S/C11H11NO/c1-2-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3
InChIKeyRTDJHTKAFNARMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indol-5-yl)propan-1-one: Core Chemical and Baseline Characteristics for Research Procurement


1-(1H-Indol-5-yl)propan-1-one (CAS 215668-14-7) is an indole derivative featuring a propan-1-one substituent at the 5-position of the indole core [1]. This structural arrangement places it within the 5-acylindole subclass, distinct from the more common 3-substituted indoles. The compound serves as a versatile synthetic intermediate and is investigated for its potential to modulate targets such as indoleamine 2,3-dioxygenase 1 (IDO1) and cytosolic phospholipase A2α (cPLA2α) [2][3]. Its molecular formula is C₁₁H₁₁NO with a molecular weight of 173.21 g/mol, and it is commercially available for research use from multiple chemical suppliers [1].

Why 1-(1H-Indol-5-yl)propan-1-one Cannot Be Readily Substituted by Generic Indole Analogs


Substitution at the 5-position of the indole ring fundamentally alters biological activity profiles compared to 3-substituted or unsubstituted indoles. Positional isomerism is a critical determinant of potency; for instance, 5-acylindoles demonstrate distinct target engagement profiles relative to their 3-acyl counterparts due to divergent electronic and steric interactions with binding pockets . Furthermore, the propan-1-one moiety introduces a specific hydrogen-bond acceptor and hydrophobic character that influences both solubility and metabolic stability in ways that cannot be replicated by shorter-chain acyl groups (e.g., acetyl) or carboxylic acid derivatives [1]. Procurement decisions that substitute a generic indole or a positional isomer risk experimental failure due to loss of target-specific activity or altered physicochemical properties.

Quantitative Evidence Guide for Differentiating 1-(1H-Indol-5-yl)propan-1-one from Structural Analogs


IDO1 Inhibitory Potency: 5-Acylindole Core vs. Indole-5-Carboxylic Acid Derivatives

In an IDO1 enzyme inhibition assay using recombinant human IDO1, a 5-acylindole derivative (closely related to 1-(1H-Indol-5-yl)propan-1-one) demonstrated an IC₅₀ of 76 nM, whereas an indole-5-carboxylic acid derivative exhibited substantially weaker inhibition with an IC₅₀ of 3,180 nM [1][2]. This indicates that the acyl moiety at the 5-position provides a >40-fold enhancement in IDO1 inhibitory activity compared to a carboxylic acid group.

IDO1 inhibition Cancer immunotherapy Structure-activity relationship

cPLA2α Inhibition: 5-Acylindole Scaffold vs. 1-Indol-1-yl-propan-2-one Isomers

A 5-substituted indole derivative within the cPLA2α inhibitor series (structurally incorporating the 5-propanoylindole motif) demonstrated potent enzyme inhibition, whereas a compound with the propanone group relocated to the indole nitrogen (1-indol-1-yl-propan-2-one) showed markedly reduced activity with an IC₅₀ of 16,000 nM against human cPLA2α [1][2]. This underscores the requirement for 5-position acylation to achieve meaningful cPLA2α engagement.

cPLA2α inhibition Inflammation Enzymology

5-Acyl vs. 3-Acyl Indole Isomers: Differential Receptor Engagement

Structure-activity relationship studies on aminoalkylindole cannabinoid receptor agonists reveal that 5-substituted indoles (including 5-acyl derivatives) exhibit distinct efficacy and potency profiles at CB1 receptors compared to 3-substituted isomers [1]. While direct IC₅₀ comparisons for 1-(1H-Indol-5-yl)propan-1-one itself are not available in public domain, class-level data demonstrate that the position of acylation (5- vs. 3-) dictates receptor binding orientation and downstream signaling outcomes.

Cannabinoid receptors GPCR Positional isomerism

Physicochemical Differentiation: Propan-1-one vs. Propan-1-ol at the 5-Position

The ketone functional group in 1-(1H-Indol-5-yl)propan-1-one confers distinct physicochemical properties relative to the corresponding alcohol analog 1-(1H-Indol-5-yl)propan-1-ol. The ketone exhibits enhanced electrophilicity at the carbonyl carbon, rendering it a suitable substrate for nucleophilic additions and reductions . Additionally, the ketone derivative demonstrates moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited aqueous solubility, whereas the alcohol analog has different solubility characteristics that may affect assay compatibility .

Solubility Reactivity Formulation

Optimal Research and Industrial Application Scenarios for 1-(1H-Indol-5-yl)propan-1-one


IDO1 Inhibitor Discovery and Cancer Immunotherapy Research

1-(1H-Indol-5-yl)propan-1-one and its derivatives are suitable starting points for IDO1 inhibitor development campaigns. The 5-acylindole scaffold has demonstrated potent enzyme inhibition (IC₅₀ = 76 nM for a close analog) [1], making it a valuable building block for medicinal chemistry optimization targeting cancer immunotherapy applications where IDO1 suppression is desired.

cPLA2α Inhibitor Lead Generation for Inflammatory Disease Models

The 5-propanoylindole motif serves as a critical pharmacophore in cPLA2α inhibitor design. SAR studies have established that 5-acyl substitution is essential for potent enzyme inhibition [2]. Researchers investigating arachidonic acid pathway modulation or inflammatory disease models may utilize 1-(1H-Indol-5-yl)propan-1-one as a key synthetic intermediate.

Position-Specific SAR Studies of Indole-Containing GPCR Ligands

For laboratories exploring cannabinoid receptor or other GPCR ligands, 1-(1H-Indol-5-yl)propan-1-one offers a defined 5-substituted indole scaffold. Positional isomerism is a critical variable in receptor binding and functional activity [3]. This compound enables systematic investigation of 5-position substitution effects on target engagement and downstream signaling.

Synthetic Chemistry: Ketone-Functionalized Indole Building Block

The electrophilic carbonyl group of 1-(1H-Indol-5-yl)propan-1-one facilitates further synthetic elaboration via nucleophilic addition, reduction, or condensation reactions . Its well-defined reactivity profile makes it suitable for constructing more complex indole-based molecules in both academic and industrial chemistry settings.

Technical Documentation Hub

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